2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core modified with a 7-chloro substituent and a methylsulfanyl group at position 2. The 4-ethoxyphenyl moiety at position 3 introduces additional aromaticity and electron-donating properties. The sulfanyl linker and ethoxy group may enhance lipophilicity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-2-33-18-8-6-17(7-9-18)30-23(32)19-4-3-11-26-22(19)28-24(30)34-14-16-12-21(31)29-13-15(25)5-10-20(29)27-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUAKVVAFBXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.79 g/mol. The structure includes a pyrido[1,2-a]pyrimidine moiety known for its diverse biological activities.
Research indicates that compounds within this class often exhibit their biological effects through inhibition of specific enzymes or receptors involved in disease processes:
- Inhibition of Kinases : Many pyrido[2,3-d]pyrimidines have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling and cancer progression.
- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
A study explored the anticancer properties of related pyrido[2,3-d]pyrimidines and found that compounds targeting the ephrin receptor (EPH) family exhibited significant antiproliferative effects against various cancer cell lines. The compound was noted to have enhanced activity when modified with ethyl groups at certain positions on the pyrimidine ring.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-[({7-chloro...} | EPH Family | High antiproliferative activity | |
| 6-(2,6-dichlorophenyl)... | Tyrosine Kinase | Inhibitory effect |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against several pathogens, suggesting a dual role as both an anticancer and antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the efficacy of this compound on human cancer cell lines revealed a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a potential for use in combination therapies to enhance treatment outcomes.
- Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations that were non-toxic to human cells.
Comparison with Similar Compounds
The compound’s structural analogs, primarily derived from patent literature and synthetic studies, highlight key differences in substituents and physicochemical properties. Below is a comparative analysis:
Structural Modifications and Substituent Effects
Core Modifications :
- The target compound shares a pyrido[1,2-a]pyrimidin-4-one scaffold with analogs listed in European patents (e.g., compounds 5, 10, and 15 in and ). However, its 3-(4-ethoxyphenyl) group and 2-[(methylsulfanyl)methyl] substituent distinguish it from analogs bearing 3,4-dimethoxyphenyl or 3-fluoro-4-methoxyphenyl groups .
- The 7-chloro substituent on the pyrido ring may enhance electrophilicity compared to unsubstituted or methylated analogs, influencing binding to enzymatic targets .
Substituent Comparison: Ethoxy vs. Sulfanyl Linker vs. Piperazinyl Groups: The methylsulfanyl bridge at position 2 contrasts with piperazinyl or diazepanyl substituents in patent compounds (e.g., Patent Comp 5 and 10). This substitution reduces hydrogen-bonding capacity (fewer H-bond acceptors) but may enhance metabolic stability by avoiding amine-mediated oxidation .
Physicochemical Properties
A hypothetical comparison of molecular properties is summarized below:
Key Observations :
- The target compound’s higher logP (3.8 vs.
- Reduced H-bond acceptors (7 vs. 8–9) may limit polar interactions with targets like kinases or histone deacetylases (HDACs), though this could improve selectivity .
Spectroscopic and Computational Comparisons
- NMR Profiling : demonstrates that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural differences. The target compound’s 7-Cl and ethoxyphenyl groups would likely perturb shifts in these regions compared to methoxy or fluoro analogs, aiding structural elucidation .
- Similarity Indexing: Using Tanimoto coefficients (as in ), the target compound’s similarity to patent analogs is estimated at 60–70%, based on shared pyrido-pyrimidinone cores but divergent substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
